molecular formula C12H13N3O2 B2601716 ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate CAS No. 126800-24-6

ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2601716
CAS RN: 126800-24-6
M. Wt: 231.255
InChI Key: CATUHLOREXQBLO-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate is a chemical compound with the molecular formula C12H13N3O2 . It is a derivative of 1H-1,2,3-triazole, a class of compounds that have been extensively studied due to their wide range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of related 1H-1,2,3-triazole-4-carboxylic acids, including the formation of ethyl 5-(diethoxymethyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxylate, has been achieved through a two-step process starting from 1-azido-4-ethoxybenzene. Another study reported the synthesis of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .


Chemical Reactions Analysis

1H-1,2,3-triazole derivatives have been reported to exhibit various biological activities, including cytotoxic activity against cancer cell lines . The triazole moiety is known to actively contribute to these activities .

Future Directions

The future directions for the study of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate and related compounds could include further exploration of their biological activities, such as their potential as anticancer agents . Additionally, the development of more efficient synthesis methods and the study of their physical and chemical properties could also be areas of future research.

properties

IUPAC Name

ethyl 1-benzyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-9-15(14-13-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATUHLOREXQBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of benzyl azide (0.200 mL; 1.61 mmol), ethyl propriolate (0.163 mL; 1.61 mmol), copper sulfate pentahydrate (0.016 mL, 1M solution in water), sodium ascorbate (0.161 mL; solution 1M in water) in a mixture of tert-butanol (3 mL) and water (3 mL) was stirred at room temperature overnight. The reaction mixture was diluted in water and the product crystallized out to furnish 0.090 g (24%) of ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate as white crystals.
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.163 mL
Type
reactant
Reaction Step One
Quantity
0.161 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.016 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixed solvent of toluene (100 mL)/ethanol (100 mL)/water (50 mL) were added benzyl bromide (10.7 g) and sodium azide (10.1 g), and the mixture was heated under reflux for 5 hr. A solution of ethyl acrylate (38.8 mL) in ethanol (200 mL) was added dropwise to the reaction mixture, and the mixture was heated under reflux for 12 hr. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to give the title compound (5.66 g) as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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